
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-fluorophenyl)-, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R,S)-** is a synthetic organic compound characterized by its bithiazolidine core and fluorophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable dithiol with a carbonyl compound to form the thiazolidine ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Introduction of Fluorophenyl Groups: The next step involves the introduction of the fluorophenyl groups. This can be achieved through a nucleophilic substitution reaction where the thiazolidine ring is reacted with a fluorophenyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small to medium-scale production, batch reactors are commonly used. These allow for precise control over reaction conditions and are suitable for multi-step synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed. These systems offer advantages in terms of scalability, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bithiazolidine core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(phenyl)-: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-: Contains chlorine atoms instead of fluorine, which can affect its electronic properties and reactivity.
Uniqueness
The presence of fluorine atoms in (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- imparts unique electronic properties, such as increased electronegativity and stability. This can enhance its binding affinity in biological systems and its reactivity in chemical processes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95035-83-9 |
|---|---|
Formule moléculaire |
C18H14F2N2O2S2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(2S)-2-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
Clé InChI |
OSSKXWAHAQAUEH-HDICACEKSA-N |
SMILES isomérique |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)F)N3[C@@H](SCC3=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


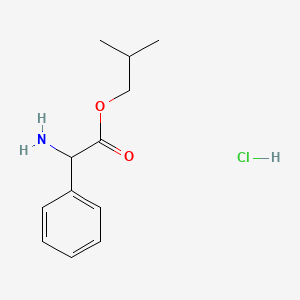


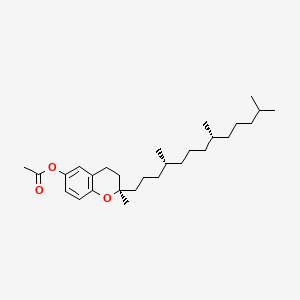
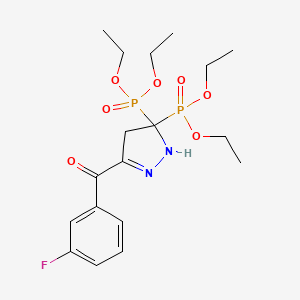
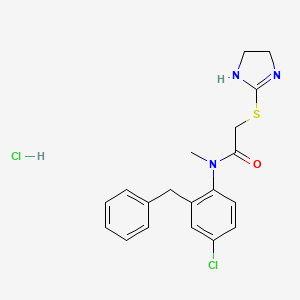

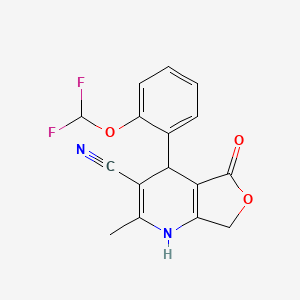



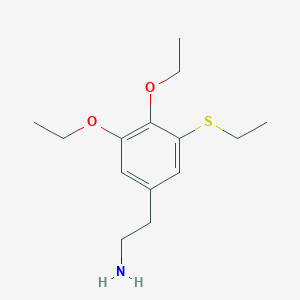
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

